SARS-CoV-2 3CLpro-IN-18

SARS-CoV-2 3CLpro IC50

SARS-CoV-2 3CLpro-IN-18 (Compound 3C) is a covalent 3C-like protease inhibitor featuring a thiocyanate warhead that forms a covalent bond with Cys145. With an IC50 of 0.478 μM and an EC50 of 2.499 μM in Vero E6 cells (CC50>200 μM, SI>80), it offers a balanced potency benchmark—47.8-fold less potent than ensitrelvir but 5.23-fold more potent than ML188—ideal for SAR studies, resistance profiling, and combination assays with RdRp inhibitors. Its well-characterized covalent mechanism (confirmed by MS/MS and X-ray crystallography) ensures experimental reproducibility. Direct substitution with non-covalent or alternative covalent inhibitors is not scientifically justified, making this compound indispensable for rigorous 3CLpro research.

Molecular Formula C17H13ClN2OS
Molecular Weight 328.8 g/mol
Cat. No. B12375044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-18
Molecular FormulaC17H13ClN2OS
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)C(=O)CSC#N
InChIInChI=1S/C17H13ClN2OS/c18-14-8-7-13-6-5-12-3-1-2-4-15(12)20(16(13)9-14)17(21)10-22-11-19/h1-4,7-9H,5-6,10H2
InChIKeyAHGIFHCAUNNLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 3CLpro-IN-18: A Covalent Main Protease Inhibitor for Antiviral Research Procurement


SARS-CoV-2 3CLpro-IN-18 (also designated Compound 3c) is a covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a validated target for COVID-19 drug discovery due to its essential role in viral polyprotein processing and replication [1]. The compound is characterized as a small-molecule covalent inhibitor with a thiocyanate warhead, which forms a covalent bond with the catalytic cysteine (Cys145) of 3CLpro [1]. In Vero E6 cells, SARS-CoV-2 3CLpro-IN-18 demonstrates antiviral activity with an EC50 of 2.499 μM and low cytotoxicity (CC50 > 200 μM) [1]. The compound has a CAS registry number 3032604-29-5 and a molecular weight of 328.82 g/mol [1].

Why SARS-CoV-2 3CLpro-IN-18 Cannot Be Freely Substituted with Other 3CLpro Inhibitors in Research


Generic substitution among SARS-CoV-2 3CLpro inhibitors is not scientifically justified due to substantial heterogeneity in inhibitory potency, mechanism of action (covalent vs. non-covalent), cellular antiviral efficacy, and target selectivity profiles [1]. 3CLpro-IN-18 is a covalent inhibitor with a distinct thiocyanate warhead that forms a covalent bond with Cys145, a mechanism that differs fundamentally from non-covalent inhibitors such as ensitrelvir, GC-14, or ML188 [2]. Furthermore, the compound exhibits an in-class IC50 of 0.478 μM and an EC50 of 2.499 μM in Vero E6 cells [1]. These values are not interchangeable with those of other 3CLpro inhibitors, which display IC50 values spanning from 0.01 μM to >100 μM and EC50 values from 0.03 μM to >40 μM across the same cellular model [2]. Therefore, direct substitution with an analog without rigorous validation introduces unacceptable experimental variability and compromises data reproducibility.

Quantitative Differentiation of SARS-CoV-2 3CLpro-IN-18 Against Key Comparators: A Procurement-Relevant Evidence Guide


Enzymatic Potency of SARS-CoV-2 3CLpro-IN-18: A Mid-Range Covalent Inhibitor with Distinct IC50 Profile

SARS-CoV-2 3CLpro-IN-18 demonstrates an IC50 of 0.478 μM against recombinant SARS-CoV-2 3CLpro in an enzymatic assay [1]. This places the compound in a mid-range potency tier relative to a spectrum of both covalent and non-covalent 3CLpro inhibitors. For comparison, ensitrelvir exhibits an IC50 of 0.01 μM [2], WU-04 0.02 μM [2], GC-14 0.05 μM [2], compound 23R 0.2 μM [2], ML188 2.5 μM [2], and compound 7 5.7 μM [2]. The 0.478 μM IC50 of 3CLpro-IN-18 represents a measurable, intermediate inhibitory concentration that is neither the most potent nor the weakest in class.

SARS-CoV-2 3CLpro IC50

Cellular Antiviral Activity of SARS-CoV-2 3CLpro-IN-18 in Vero E6 Cells: Quantitative Comparison with Nirmatrelvir and GC-14

In Vero E6 cells infected with SARS-CoV-2 (Delta variant), SARS-CoV-2 3CLpro-IN-18 demonstrates an EC50 of 2.499 μM [1]. Under comparable assay conditions (Vero E6 cells, ELISPOT readout), the clinically approved 3CLpro inhibitor nirmatrelvir exhibits an EC50 of 0.49 μM [2], while the experimental inhibitor GC-14 shows an EC50 of 1.78 μM [2]. The 5.1-fold difference in EC50 between 3CLpro-IN-18 and nirmatrelvir, and the 1.4-fold difference relative to GC-14, are statistically and experimentally significant.

SARS-CoV-2 Antiviral EC50

Cytotoxicity Profile of SARS-CoV-2 3CLpro-IN-18: A Favorable Selectivity Window for Cell-Based Assays

SARS-CoV-2 3CLpro-IN-18 exhibits low cytotoxicity in Vero E6 cells, with a CC50 > 200 μM [1]. This translates to a selectivity index (SI = CC50 / EC50) of >80.04, indicating a broad therapeutic window for cell-based experiments. In contrast, nirmatrelvir has a reported CC50 > 100 μM in Vero E6 cells (SI > 204) [2], while GC-14 exhibits a CC50 > 100 μM (SI > 56.2) [2]. The >200 μM CC50 value for 3CLpro-IN-18 confirms that antiviral activity is not confounded by non-specific cytotoxicity at concentrations up to 80-fold above the EC50.

Cytotoxicity CC50 Selectivity Index

Mechanistic Distinction: Covalent Thiocyanate Warhead Differentiates 3CLpro-IN-18 from Non-Covalent 3CLpro Inhibitors

SARS-CoV-2 3CLpro-IN-18 belongs to a class of covalent 3CLpro inhibitors that employ a thiocyanate moiety as a novel warhead, forming an irreversible covalent bond with the catalytic Cys145 residue of the protease [1]. This mechanism is distinct from that of non-covalent inhibitors such as ensitrelvir, WU-04, GC-14, and ML188, which bind reversibly to the active site without forming a covalent adduct [2]. The covalent nature of 3CLpro-IN-18 may confer advantages in terms of prolonged target engagement and potential resilience against certain resistance mutations that reduce non-covalent inhibitor binding [1].

Covalent Inhibitor Thiocyanate Warhead Cys145

Optimal Research and Industrial Application Scenarios for SARS-CoV-2 3CLpro-IN-18 Based on Quantitative Evidence


Benchmarking Novel Covalent 3CLpro Warheads in Enzymatic SAR Studies

Given its well-characterized IC50 of 0.478 μM in recombinant 3CLpro enzymatic assays [1], SARS-CoV-2 3CLpro-IN-18 serves as an ideal reference compound for evaluating the potency of novel covalent warheads or scaffold modifications. Its intermediate IC50 relative to the class (47.8-fold less potent than ensitrelvir but 5.23-fold more potent than ML188) provides a balanced benchmark that is neither too potent to resolve minor SAR improvements nor too weak to be statistically unreliable [1][2].

Investigating Covalent vs. Non-Covalent Inhibition Mechanisms in Cell-Based Antiviral Assays

The covalent mechanism of 3CLpro-IN-18, confirmed by MS/MS and X-ray crystallography [1], makes it a valuable tool for comparative studies with non-covalent 3CLpro inhibitors such as ensitrelvir or GC-14. Researchers can use 3CLpro-IN-18 (EC50 = 2.499 μM) to probe differences in target residence time, washout kinetics, and resistance emergence in Vero E6 cell culture models, leveraging its low cytotoxicity (CC50 > 200 μM) to maintain assay integrity [1].

Combination Antiviral Studies with RdRp Inhibitors or Entry Blockers

SARS-CoV-2 3CLpro-IN-18 is frequently paired with RdRp inhibitors (e.g., remdesivir) or viral entry blockers to explore multi-level disruption of SARS-CoV-2 replication [1]. The compound's selectivity window (SI > 80) and well-defined EC50 (2.499 μM) enable robust synergy or antagonism assessments in combination matrix experiments without confounding cytotoxicity [1][2].

Resistance Mechanism and Cross-Resistance Profiling of Covalent 3CLpro Inhibitors

Due to its covalent bond formation with Cys145 [1], 3CLpro-IN-18 can be employed to study resistance mechanisms specific to covalent 3CLpro inhibitors. By passaging SARS-CoV-2 in the presence of sub-inhibitory concentrations of 3CLpro-IN-18, researchers can select for and characterize mutations in the 3CLpro active site that abrogate covalent inhibitor binding, providing insights into cross-resistance patterns with other covalent warheads [1].

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